A Technical Guide to the Solubility Profile of tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate in Organic Solvents
A Technical Guide to the Solubility Profile of tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate in Organic Solvents
Executive Summary
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2][3] Tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate is a key intermediate in the synthesis of these complex molecules. Its physical properties, particularly its solubility in organic solvents, are critical for its effective use in synthetic chemistry, purification, and formulation during early-stage drug development. This guide presents a comprehensive analysis of the predicted solubility of this compound based on its molecular structure. Furthermore, it provides authoritative, step-by-step protocols for experimentally determining its solubility profile, ensuring data integrity and reproducibility in a research setting.
The Strategic Importance of tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate
The Indazole Scaffold: A Privileged Structure in Drug Discovery
Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[4] This designation arises from their ability to bind to a wide range of biological targets, often acting as bioisosteres for structures like indoles or phenols.[4] The indazole nucleus, with its hydrogen bond donor (N-H) and acceptor (pyridine-type nitrogen) capabilities, provides a versatile framework for designing potent and selective kinase inhibitors and other therapeutic agents.[4][5] Consequently, intermediates like tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate are of high value to researchers aiming to synthesize novel drug candidates.[1]
Deconstructing the Molecule: Structural Features and Physicochemical Implications
A predictive understanding of solubility begins with a thorough analysis of the molecule's constituent parts. The structure of tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate presents a fascinating interplay of polar and non-polar characteristics that directly influence its interaction with various solvents.
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1H-Indazole Core: A bicyclic aromatic system that contributes to the molecule's rigidity. Its heterocyclic nature, containing two nitrogen atoms, introduces polarity and the potential for hydrogen bonding.[4]
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3-Iodo Substituent: The iodine atom significantly increases the molecular weight and introduces a degree of lipophilicity (fat-solubility). Its primary role in a synthetic context is often as a handle for further functionalization, for instance, in cross-coupling reactions.
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N-1 Acetate Linker: The acetate group (-CH2-COO-) connected to the indazole nitrogen introduces a polar ester functionality. The carbonyl oxygen is a hydrogen bond acceptor.
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tert-Butyl Ester: This is a bulky, sterically hindering group composed entirely of carbon and hydrogen. It is highly non-polar and lipophilic, significantly influencing the molecule's overall solubility profile.[6]
Why Solubility is a Non-Negotiable Parameter in Preclinical Research
Understanding a compound's solubility is fundamental to its journey from a laboratory curiosity to a potential therapeutic. In the context of organic synthesis, solvent selection dictates reaction rates, efficiency, and ease of product isolation. For purification via techniques like recrystallization or chromatography, precise solubility data is essential for choosing appropriate solvent systems. In early-stage drug discovery, poor solubility can hinder the reliability of biological assays and complicate formulation development, making it a critical parameter to define early in the research process.[7]
Predictive Solubility Analysis: An Evidence-Based Estimation
Based on the "like dissolves like" principle, which states that substances dissolve best in solvents with similar polarity, we can forecast the solubility of tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate.[6][8][9] The molecule possesses both polar (indazole nitrogens, ester carbonyl) and significant non-polar (iodo-group, tert-butyl group, aromatic rings) regions. This duality suggests it will not be soluble at the extremes of the polarity spectrum (e.g., highly non-polar hexanes or highly polar water) but will exhibit good solubility in solvents of intermediate polarity.
Table 1: Predicted Qualitative Solubility of tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene | Low to Insoluble | The molecule's polarity from the indazole and ester groups is too high to be overcome by these non-polar solvents.[6] |
| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents effectively balance polarity to solvate both the polar functional groups (via dipole-dipole interactions) and the non-polar hydrocarbon portions of the molecule.[6] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The alcohols can act as hydrogen bond donors and acceptors, interacting with the molecule's polar sites. However, the large non-polar regions (tert-butyl, iodo-phenyl) may limit very high solubility compared to polar aprotic solvents. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Insoluble | The large, non-polar surface area of the molecule dominates, making it highly hydrophobic and unlikely to dissolve in water.[6] |
A Robust Framework for Experimental Solubility Determination
To move from prediction to empirical fact, a structured experimental approach is necessary. The following workflow is designed to provide a comprehensive solubility profile, adhering to the principles of Good Laboratory Practice (GLP) to ensure data reliability.[10]
Caption: High-level workflow for solubility profile determination.
Standard Operating Protocols
The following protocols provide detailed, self-validating methodologies for determining solubility.
Protocol 1: Rapid Qualitative Solubility Assessment
This initial screen provides a fast, semi-quantitative assessment to classify the compound's solubility and guide solvent selection for more rigorous analysis.
Methodology:
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Preparation: Aliquot approximately 5-10 mg of tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate into separate 1.5 mL glass vials.
-
Solvent Addition: To the first vial, add the chosen solvent (e.g., Dichloromethane) dropwise, starting with 100 µL.
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Mixing: Vigorously vortex the vial for 60 seconds at room temperature.
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Observation: Visually inspect the vial against a dark background. If the solid is fully dissolved, the compound is classified as "Very Soluble" (>50 mg/mL).
-
Titration: If the solid remains, continue adding 100 µL aliquots of the solvent, vortexing after each addition, up to a total volume of 1 mL.
-
Classification:
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Soluble: Dissolves completely after adding >100 µL but ≤ 500 µL.
-
Sparingly Soluble: Dissolves completely after adding >500 µL but ≤ 1 mL.
-
Insoluble: Solid remains undissolved after the addition of 1 mL of solvent.
-
-
Replication: Repeat the procedure for each solvent selected from the different chemical classes in Table 1.
Protocol 2: The Gold-Standard Saturation Shake-Flask Method
The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[11][12] It measures the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature.
Caption: Workflow for the Shake-Flask solubility determination method.
Detailed Methodology:
-
System Preparation: Add an excess amount of tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate to a sealed, screw-cap glass vial containing a known volume of the test solvent (e.g., 2 mL). "Excess" means enough solid remains visible at the end of the experiment.
-
Equilibration: Place the vials in an orbital shaker or on a stirring plate in a temperature-controlled environment (typically 25 °C) for a period sufficient to reach equilibrium (24 to 48 hours is standard).[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid sediment. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid. This step is critical to avoid contaminating the saturated solution.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution). It is imperative not to disturb the solid material at the bottom of the vial.
-
Dilution: Accurately dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which is highly specific and sensitive for aromatic compounds.[7] An NMR-based method can also be employed, which has the advantage of analyzing the saturated solution directly without phase separation.[13]
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Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
Data Synthesis and Interpretation
All experimentally determined solubility values should be compiled into a clear, concise table for easy comparison and interpretation.
Table 2: Example Data Summary for Solubility of tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate at 25°C
| Solvent | Solvent Class | Qualitative Result | Quantitative Solubility (mg/mL) | Quantitative Solubility (mol/L) |
| Dichloromethane | Polar Aprotic | Very Soluble | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Polar Aprotic | Very Soluble | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | Very Soluble | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | Soluble | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | Soluble | [Experimental Value] | [Calculated Value] |
| Toluene | Non-Polar | Sparingly Soluble | [Experimental Value] | [Calculated Value] |
| Hexane | Non-Polar | Insoluble | [Experimental Value] | [Calculated Value] |
By performing these measurements at different temperatures, one can also derive important thermodynamic data, such as the enthalpy and entropy of dissolution, providing deeper insight into the solvation process.[12]
Conclusion
While no public data currently exists for the solubility of tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate, a systematic analysis of its molecular structure allows for a robust predictive assessment. The compound is anticipated to be highly soluble in polar aprotic solvents like ethyl acetate and dichloromethane, moderately soluble in alcohols, and poorly soluble in non-polar or aqueous media. This guide provides the necessary theoretical foundation and detailed, field-proven experimental protocols to empower researchers to generate this critical data with high confidence. The resulting solubility profile will be an invaluable asset for optimizing synthetic routes, developing purification strategies, and enabling the successful use of this important intermediate in the broader drug discovery pipeline.
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